9,10-Diphenylanthracene endoperoxide
Description
Properties
IUPAC Name |
1,8-diphenyl-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(28-27-25,20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJISIVXXXCICJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)(OO3)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165070 | |
| Record name | 9,10-Diphenylanthracene endoperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15257-17-7 | |
| Record name | 9,10-Diphenylanthracene endoperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015257177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC255282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Diphenylanthracene endoperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9, 10-Diphenylanthracene 9,10-endoperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
DPA-EPO forms via a [4+2] cycloaddition between 9,10-diphenylanthracene (DPA) and singlet oxygen (), a reaction driven by light irradiation. The process involves three stages:
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Photosensitization : A sensitizer (e.g., rose bengal or methylene blue) absorbs visible light, exciting molecular oxygen to its singlet state.
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Cycloaddition : Singlet oxygen reacts with DPA’s central anthracene ring, forming an endoperoxide bridge.
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Purification : The crude product is isolated via column chromatography or recrystallization.
The reaction is highly stereospecific, producing a single endoperoxide isomer due to the planar geometry of DPA.
Experimental Procedure
A representative protocol derived from photochemical studies is outlined below:
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Materials :
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DPA (1.0 mmol) dissolved in 50 mL deuterated benzene or toluene.
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Photosensitizer (0.1 mol% relative to DPA).
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Oxygen gas bubbled through the solution at 1 atm.
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Irradiation :
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Light source: 385 nm LED array or xenon lamp with a 400 nm cutoff filter.
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Duration: 6–24 hours under stirring at 25°C.
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Workup :
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Remove sensitizer via filtration.
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Concentrate under reduced pressure.
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Purify using silica gel chromatography (hexane/ethyl acetate, 9:1).
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Optimization Parameters
Key variables influencing yield and reaction rate:
Thermal Synthesis Approaches
While less common, thermal methods avoid light-sensitive reagents. One approach involves heating DPA with a stoichiometric oxidant:
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Reagents :
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Conditions :
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Reflux in dichloromethane at 40°C for 48 hours.
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Yield : 40–50%, with significant byproduct formation (e.g., anthraquinones).
Thermal routes are limited by lower selectivity and harsher conditions, making photochemical methods preferable for most applications.
Comparative Analysis of Synthesis Methods
| Metric | Photochemical Method | Thermal Method |
|---|---|---|
| Yield | 60–85% | 40–50% |
| Reaction time | 6–24 hours | 48–72 hours |
| Byproducts | Minimal (<5%) | Significant (20–30%) |
| Scalability | Suitable for continuous flow | Batch-only |
| Energy consumption | Moderate (light-dependent) | High (prolonged heating) |
Photochemical synthesis outperforms thermal methods in efficiency and scalability, aligning with industrial demands.
Large-Scale Production Considerations
Adopting photochemical methods for industrial use requires:
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Flow reactors : Enhance light penetration and oxygen diffusion, reducing reaction time by 50% compared to batch systems.
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Sensitizer recovery : Immobilizing sensitizers on solid supports (e.g., silica gel) reduces costs and waste.
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Process monitoring : In-line UV/vis spectroscopy tracks DPA conversion and detects side reactions.
Analytical Characterization Techniques
Post-synthesis validation employs:
Applications and Implications of Synthesis Methods
The reliability of photochemical synthesis has enabled DPA-EPO’s use in:
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Photodynamic therapy : Controlled release for targeted cancer cell apoptosis.
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Organic light-emitting diodes (OLEDs) : As an electron-transport layer due to its stable oxidized state.
Future research should address sensitizer toxicity and explore microwave-assisted reactions to further optimize yield.
Scientific Research Applications
Chemiluminescence
Overview : DPA-EP serves as a chemiluminescent agent, which is crucial in analytical chemistry for detecting reactive oxygen species (ROS) such as singlet oxygen. Its ability to release upon decomposition makes it a valuable tool in this field.
Case Study : Research has demonstrated that DPA-EP can be utilized in the development of sensitive detection methods for ROS in biological systems. For instance, the compound has been employed in assays that measure oxidative stress levels in cellular environments, providing insights into various pathological conditions.
| Application | Method | Outcome |
|---|---|---|
| Detection of ROS | Chemiluminescence assay | High sensitivity and specificity for singlet oxygen detection |
Organic Electronics
Overview : DPA-EP's photophysical properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Research Findings : The compound has been incorporated into device architectures to enhance light emission efficiency. Studies indicate that the reversible reaction between DPA-EP and singlet oxygen can be harnessed to create dynamic electronic components that respond to environmental stimuli.
| Device Type | Functionality | Enhancement |
|---|---|---|
| OLEDs | Light emission | Improved efficiency through singlet oxygen generation |
| Photovoltaic cells | Energy conversion | Enhanced performance via photochemical reactions |
Biological Studies
Overview : In biological research, DPA-EP is notable for its role in photodynamic therapy (PDT), where it induces cytotoxic effects on targeted cells through the generation of singlet oxygen.
Case Study : In vitro studies have shown that DPA-EP exhibits potent anticancer activity against various cancer cell lines. The mechanism involves oxidative damage to cellular components, leading to apoptosis or necrosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via oxidative stress |
| A549 (Lung) | 3.5 | DNA damage and cell membrane disruption |
| HeLa (Cervical) | 4.2 | Reactive oxygen species generation |
Environmental Monitoring
Overview : DPA-EP is also used in environmental sensors designed to detect reactive oxygen species in various samples. Its ability to generate singlet oxygen upon decomposition allows for real-time monitoring of oxidative stress levels in environmental contexts.
Application Example : Sensors utilizing DPA-EP have been developed to monitor water quality by detecting changes in ROS levels due to pollution or other environmental stressors.
| Environment Type | Detection Method | Application |
|---|---|---|
| Water samples | Sensor technology using DPA-EP | Monitoring oxidative stress from pollutants |
Mechanism of Action
The primary mechanism of action for 9,10-diphenylanthracene endoperoxide involves the release of singlet oxygen upon thermal or photolytic decomposition. The singlet oxygen generated can then participate in various oxidation reactions, making the compound useful in applications requiring controlled release of reactive oxygen species .
Comparison with Similar Compounds
Tetrabenzopentacene Endoperoxide (TBPPO)
- Thermal Stability : TBPPO exhibits a lower quantum yield of decomposition (Qdec = 0.03) compared to DPA-EPO (Qdec = 0.075), attributed to aromatic fixation of substituents . However, DPA-EPO’s phenyl groups provide less stabilization than ether or keto bridges in other derivatives .
- Reversibility : Both compounds undergo reversible ¹O₂ release, but TBPPO’s extended π-system may limit its utility in applications requiring rapid cycloreversion .
9,10-Dibutoxyanthracene Endoperoxide
Naphthalene-Based Endoperoxides
Singlet Oxygen Detection
- DPA-EPO vs. DPBF: Probe Reaction Rate with ¹O₂ (M⁻¹s⁻¹) Reversibility Detection Method DPA-EPO 1.3 × 10⁶ Yes (heating) Absorbance at 372 nm DPBF ~1 × 10⁵ No Fluorescence quenching DPA-EPO’s reversibility and higher reaction rate make it superior for repeated ¹O₂ monitoring .
Photocatalytic Selectivity
- Heterogeneous photocatalysis (e.g., using K-PHI) achieves higher selectivity (>90%) in DPA-EPO synthesis compared to homogeneous systems, reducing side reactions .
Thermal and Mechanochemical Properties
DPA-EPO’s moderate decomposition temperature balances stability and responsiveness, enabling use in polymer matrices (e.g., PDMS-EPO elastomers) .
Research Findings and Contradictions
- This contrasts with studies confirming DPA-EPO as a reliable ¹O₂ probe in controlled environments .
- Thermal Stability vs. Reactivity : While TBPPO is more stable, DPA-EPO’s faster cycloreversion kinetics make it preferable for dynamic applications like switchable cages .
Biological Activity
9,10-Diphenylanthracene endoperoxide (DPA-EP) is a derivative of diphenylanthracene known for its unique photophysical properties and biological activities. This compound has garnered attention due to its ability to generate singlet oxygen (), a reactive species involved in various biological processes, including photodynamic therapy (PDT) and oxidative stress mechanisms.
DPA-EP is synthesized through the reaction of diphenylanthracene with singlet oxygen, leading to the formation of a stable endoperoxide. The structure of DPA-EP can be represented as follows:
This compound exhibits significant thermal stability and undergoes reversible reactions, making it a valuable tool in photochemical applications.
The biological activity of DPA-EP primarily arises from its ability to release singlet oxygen upon thermal or photochemical activation. This mechanism is crucial for its applications in PDT, where induces cytotoxic effects in targeted cells.
Key Reactions:
- Formation of Singlet Oxygen : DPA reacts with light to generate through energy transfer processes.
- Cytotoxicity : The generated singlet oxygen can oxidize cellular components, leading to apoptosis or necrosis in cancer cells.
Anticancer Properties
Research indicates that DPA-EP exhibits potent anticancer activity. In vitro studies have shown that treatment with DPA-EP leads to significant cell death in various cancer cell lines, including breast and lung cancers. The mechanism involves oxidative damage to cellular membranes and DNA due to the action of singlet oxygen.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via oxidative stress |
| A549 (Lung) | 3.5 | DNA damage and cell membrane disruption |
| HeLa (Cervical) | 4.2 | Reactive oxygen species generation |
Photodynamic Therapy Applications
DPA-EP's ability to generate singlet oxygen makes it a candidate for use in PDT. Studies have demonstrated that when combined with specific light wavelengths, DPA-EP can selectively target tumor cells while sparing healthy tissue.
Case Studies
- Study on MCF-7 Cells : A study conducted by Clennan (2023) evaluated the effects of DPA-EP on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in cell death correlated with production, highlighting the compound's potential in therapeutic applications .
- In Vivo Studies : Research involving animal models has shown that DPA-EP can effectively reduce tumor size when administered prior to light exposure, confirming its efficacy as a PDT agent .
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that DPA-EP induces mitochondrial dysfunction and activates caspase pathways leading to apoptosis, providing insights into its anticancer properties .
Q & A
Q. What are the primary methods for synthesizing 9,10-diphenylanthracene endoperoxide (DPA-O₂) in academic research?
DPA-O₂ is synthesized via a [4+2] cycloaddition reaction between 9,10-diphenylanthracene (DPA) and singlet oxygen (¹O₂). Key steps include:
- Photosensitization : Use a photosensitizer (e.g., rose bengal or methylene blue) under visible light irradiation to generate ¹O₂ .
- Reaction Conditions : Conduct the reaction in an oxygenated solvent (e.g., dichloromethane or toluene) at room temperature. Monitor progress via UV-Vis spectroscopy by observing the decay of DPA absorption at 375 nm .
- Purification : Isolate DPA-O₂ via column chromatography or recrystallization. Confirm structure using ¹H NMR and mass spectrometry .
Q. How is DPA-O₂ utilized as a probe for detecting singlet oxygen in biological and chemical systems?
DPA-O₂ formation is a hallmark reaction for quantifying ¹O₂ due to its specificity and stability:
- Mechanism : DPA reacts irreversibly with ¹O₂ to form DPA-O₂, with a rate constant of ~1 × 10⁹ M⁻¹s⁻¹ .
- Quantification : Measure the absorption decay of DPA at 375 nm or track DPA-O₂ formation via HPLC .
- Applications : Used in photodynamic therapy studies, environmental oxidation assays, and photocatalytic systems to validate ¹O₂ generation .
Advanced Research Questions
Q. How do structural modifications of the anthracene core influence the thermal stability and reversibility of DPA-O₂?
Substituents on the anthracene backbone significantly alter decomposition kinetics:
- Alkoxy Groups : Introducing alkoxy groups (e.g., -OCH₃) increases thermal stability, shifting decomposition temperatures from 30–40°C (unmodified DPA-O₂) to >100°C .
- Reversibility : Aromatic fixation via ether or keto bridges reduces the quantum yield of decomposition (Qdec) by 2.5–5× compared to phenyl-substituted derivatives, enabling controlled O₂ release .
- Data Example :
| Substituent | Decomposition Temp (°C) | Qdec |
|---|---|---|
| Phenyl | 30–40 | 0.075 |
| Ether bridge | 80–90 | 0.030 |
| Keto bridge | 100–110 | 0.015 |
| Source: Adapted from |
Q. What mechanistic insights explain the magnetic isotope effect during DPA-O₂ thermolysis?
Thermolysis of DPA-O₂ produces singlet (¹O₂) and triplet (³O₂) oxygen via a diradical intermediate:
- Isotope Selectivity : ¹⁷O-enriched DPA-O₂ exhibits accelerated intersystem crossing due to hyperfine coupling, reducing ¹O₂ quantum yield by 15–20% compared to ¹⁶O/¹⁸O isotopes .
- Methodology : Use isotopic labeling (¹⁷O₂) and EPR spectroscopy to track spin-state transitions. Computational modeling (DFT) supports the diradical pathway .
- Application : Enables selective enrichment of ¹⁷O for isotopic separation studies .
Q. How can DPA-O₂ be integrated into switchable molecular cages for dynamic host-guest chemistry?
DPA-O₂ serves as a reversible covalent trigger in supramolecular systems:
- Synthesis : Incorporate DPA into macrocycles via ring-closing metathesis. Photoirradiation forms endoperoxide cages (e.g., 1b/2b) with expanded cavities .
- Reversibility : Heating (70–90°C) regenerates DPA, restoring the original cage structure. Monitor changes via ¹H NMR and fluorescence spectroscopy .
- Functional Impact : Endoperoxide formation introduces two coordination sites, modulating cation binding (e.g., Na⁺, Cs⁺) by 4–450×, as shown by ITC and DFT calculations .
Methodological Considerations
- Contradictions in Data : and report conflicting Qdec values for phenyl-substituted DPA-O₂ (0.075 vs. 0.03). Resolve by verifying experimental conditions (e.g., solvent polarity, irradiation wavelength) .
- Limitations : DPA-O₂’s irreversible formation in biological systems complicates real-time ¹O₂ tracking. Alternatives like Singlet Oxygen Sensor Green (SOSG) are preferred for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
